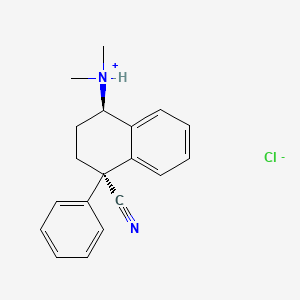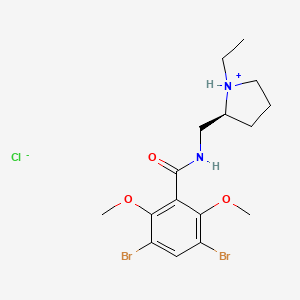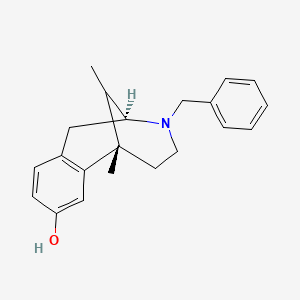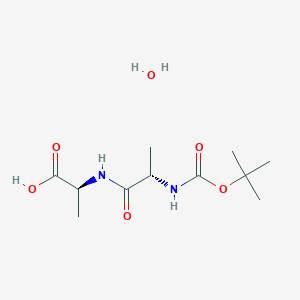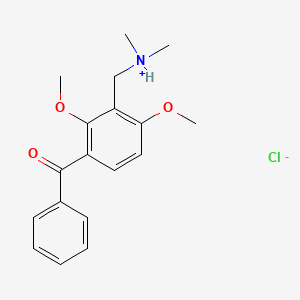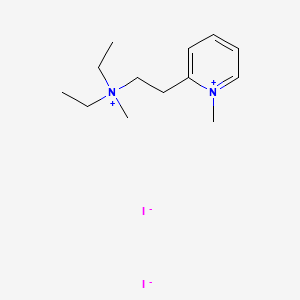
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is a quaternary ammonium compound with a pyridinium core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide typically involves the quaternization of 1-methylpyridine with 2-(diethylmethylamino)ethyl iodide. The reaction is carried out in an organic solvent such as acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization from ethanol or another suitable solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium chloride in aqueous solution.
Major Products
Oxidation: Corresponding N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Quaternary ammonium salts with different anions.
Aplicaciones Científicas De Investigación
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide has a wide range of scientific research applications:
Chemistry: Used as a phase transfer catalyst in organic synthesis.
Biology: Employed in the study of cell membrane interactions and ion transport mechanisms.
Medicine: Investigated for its potential use as an antimicrobial agent and in drug delivery systems.
Industry: Utilized in the formulation of surfactants and as an additive in electroplating processes.
Mecanismo De Acción
The mechanism of action of 2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide involves its interaction with cell membranes and proteins. The compound can disrupt the lipid bilayer of cell membranes, leading to increased permeability and cell lysis. It can also interact with proteins, altering their structure and function. These interactions are mediated by the positively charged quaternary ammonium group, which can form electrostatic interactions with negatively charged cellular components.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(2-(Dimethylamino)ethoxy)ethanol
- 2,2′-(Ethylenedioxy)diethylammonium diiodide
Uniqueness
2-(2-(Diethylmethylammonio)ethyl)-1-methylpyridinium diiodide is unique due to its specific structure, which combines a pyridinium core with a diethylmethylammonioethyl side chain. This structure imparts distinct chemical and biological properties, making it suitable for specialized applications in various fields.
Propiedades
Número CAS |
7279-54-1 |
|---|---|
Fórmula molecular |
C13H24I2N2 |
Peso molecular |
462.15 g/mol |
Nombre IUPAC |
diethyl-methyl-[2-(1-methylpyridin-1-ium-2-yl)ethyl]azanium;diiodide |
InChI |
InChI=1S/C13H24N2.2HI/c1-5-15(4,6-2)12-10-13-9-7-8-11-14(13)3;;/h7-9,11H,5-6,10,12H2,1-4H3;2*1H/q+2;;/p-2 |
Clave InChI |
IFCRETNDHOOQEK-UHFFFAOYSA-L |
SMILES canónico |
CC[N+](C)(CC)CCC1=CC=CC=[N+]1C.[I-].[I-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


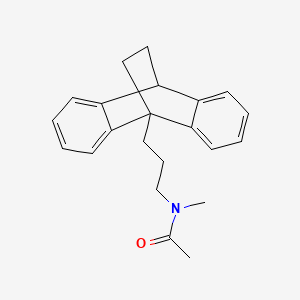
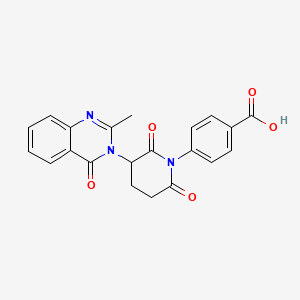
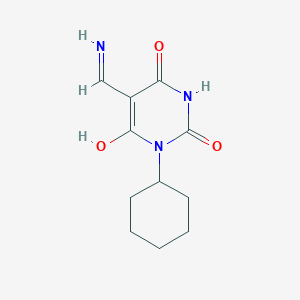
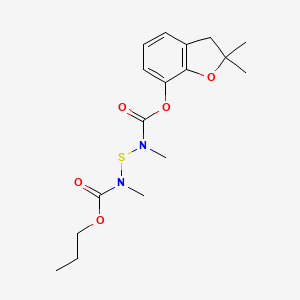
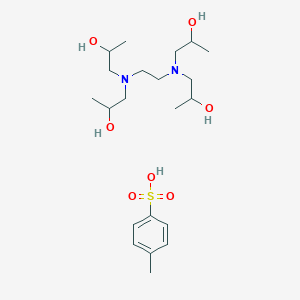


![(1S,2S)-2-[(benzylamino)methyl]cycloheptan-1-ol](/img/structure/B13771077.png)
